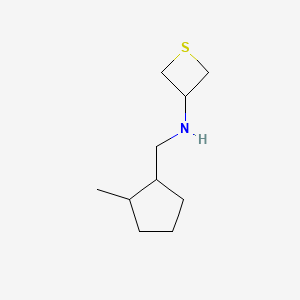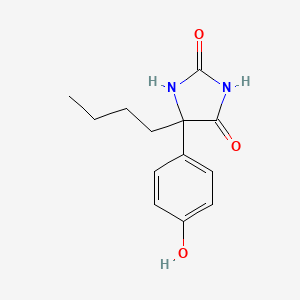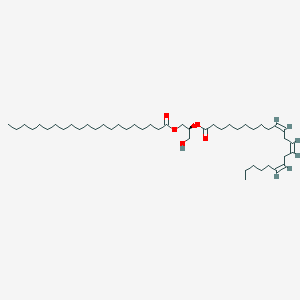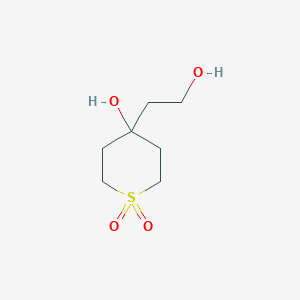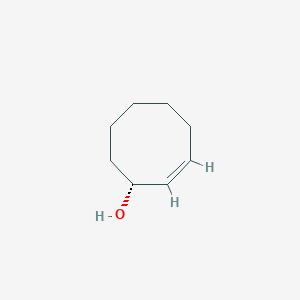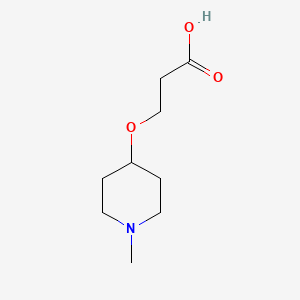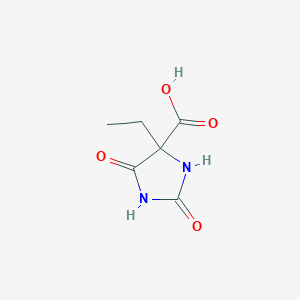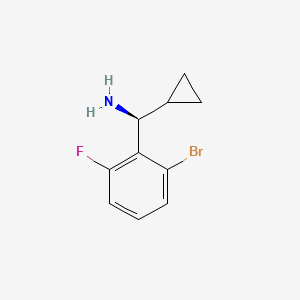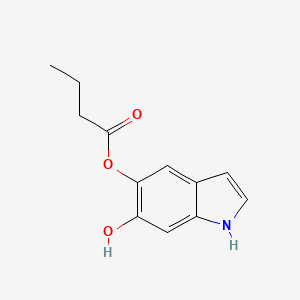
6-Hydroxy-1H-indol-5-yl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-1H-indol-5-yl butyrate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 6-Hydroxy-1H-indol-5-yl butyrate, often involves the construction of the indole ring system through various methodologies. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the use of ortho-substituted anilines followed by cyclization with C–C or C–N bond formation .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysis and other advanced synthetic techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-1H-indol-5-yl butyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different indole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
6-Hydroxy-1H-indol-5-yl butyrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-1H-indol-5-yl butyrate involves its interaction with specific molecular targets and pathways. The compound can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions contribute to its therapeutic potential and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Hydroxy-1H-indol-5-yl butyrate include other indole derivatives such as:
- Indole-3-acetic acid
- Indole-3-carbinol
- 5-Hydroxyindoleacetic acid
Uniqueness
What sets this compound apart from other indole derivatives is its specific substitution pattern and the presence of the butyrate group. This unique structure may confer distinct biological activities and therapeutic potential compared to other indole derivatives .
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
(6-hydroxy-1H-indol-5-yl) butanoate |
InChI |
InChI=1S/C12H13NO3/c1-2-3-12(15)16-11-6-8-4-5-13-9(8)7-10(11)14/h4-7,13-14H,2-3H2,1H3 |
Clave InChI |
CLIKONPBFGXCKK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1=C(C=C2C(=C1)C=CN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944072.png)
![2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944083.png)
![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro-](/img/structure/B12944085.png)
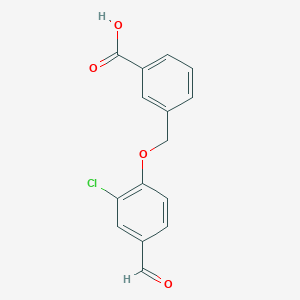
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12944094.png)
